molecular formula C5H5N3O2 B158700 4-Amino-3-nitropyridine CAS No. 1681-37-4

4-Amino-3-nitropyridine

Cat. No. B158700
CAS RN: 1681-37-4
M. Wt: 139.11 g/mol
InChI Key: IUPPEELMBOPLDJ-UHFFFAOYSA-N
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Description

4-Amino-3-nitropyridine is a pharmaceutical intermediate . It is also known as 4-amino-3-nitropyridin-1-ium with the molecular formula C5H6N3O2 .


Synthesis Analysis

A two-step continuous flow synthesis of 4-nitropyridine has been reported . The process involves nitrating pyridine N-oxide with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product .


Molecular Structure Analysis

The optimized geometry, intensity, and frequency of the vibrational bands of 4-Amino-3-nitropyridine have been obtained by density functional theory using B3LYP/6-311++G(d,p) basis set . The harmonic vibrational frequencies were calculated and compared with experimental FTIR and FT Raman spectra .


Chemical Reactions Analysis

In chemical reactions, 3-Bromo-4-nitropyridine partakes in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . This process may subsequently undergo nitration, resulting in the formation of 3-(3′-nitro)pyridine .


Physical And Chemical Properties Analysis

4-Amino-3-nitropyridine is a solid substance with a melting point of 203-207 °C (lit.) . It is insoluble in water .

Scientific Research Applications

Synthesis and Applications

4-Amino-3-nitropyridine is a chemical compound with applications in various fields, including pharmaceuticals, pesticides, dyes, and others. Research has focused on synthesizing this compound efficiently, with an emphasis on reducing production costs, improving yield, and minimizing environmental pollution. One notable method involves the 4-nitropyridine N-oxide process (Hu Xi-en, 2004).

Structural and Vibrational Studies

Studies on 4-Amino-3-nitropyridine have delved into its molecular and crystal structures. These structures are often stabilized by N-H···N and N-H···O hydrogen bonds, forming layered arrangements in crystals. Detailed vibrational studies and quantum chemical calculations have been conducted to understand these compounds better (I. Bryndal et al., 2012).

Electrosynthesis Process

The electrosynthesis of 4-Amino-3-nitropyridine has been researched, with a focus on green synthesis technologies. Optimizing conditions for this synthesis, such as temperature, electric quantity, and electrode materials, can lead to higher yields and current efficiency, offering an environmentally friendly alternative to traditional methods (Hu Xi-en, 2005).

Femtosecond Studies and Proton Transfer

Femtosecond studies on derivatives of 4-Amino-3-nitropyridine have revealed insights into excited-state dynamics and charge-transfer-mediated proton transfer processes. This research enhances the understanding of ultrafast intramolecular interactions in certain solvents, contributing to the knowledge of chemical reaction dynamics (B. Poór et al., 2006).

Biotransformation Studies

The biotransformation of 4-Amino-3-nitropyridine by various microorganisms has been investigated, yielding novel compounds. This research is significant for understanding microbial interactions with pyridine derivatives and potentially developing new biotechnological applications (T. Tully et al., 2012).

Safety And Hazards

4-Amino-3-nitropyridine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

Future Directions

4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step .

properties

IUPAC Name

3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPPEELMBOPLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338379
Record name 4-Amino-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-nitropyridine

CAS RN

1681-37-4
Record name 4-Amino-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1681-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-nitropyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSL542D6HA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Five grams (31.5 mmol) of 3-nitro-4-chloropyridine was mixed with 26 g of ammonium acetate, and the mixture was heated at 130-140° C. for 3 hours. The mixture was allowed to cool, and then adjusted to pH 10 with concentrated aqueous ammonia. The precipitated powder was collected by filtration to obtain 2.6 g of the intended yield: 59%).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 50 ml 3-neck round bottom flask fitted with a condenser, thermometer and mechanical stirrer was charged with 3.0 g (14.66 mmol) of 4-ethoxy-3-nitropyridine hydrochloride, 6.1 g (79.9 mmol) of ammonium acetate and 6.7 ml of absolute ethanol. The reaction mixture was refluxed for approximately 24 hours and cooled to about 4° C. The pH of the solution was adjusted to 8.0 with base and the precipitated solid was collected by filtration. The product was rinsed with chilled ethanol and dried in vacuo at 50° C. to afford 2.41 g of 3-nitro-4-aminopyridine (and a small amount of ammonium acetate). The identity of the product was verified by NMR comparison to an authentic sample.
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Synthesis routes and methods IV

Procedure details

A 25 ml round bottom flask was fitted with a reflux condenser and magnetic stirrer and placed in an oil bath. The flask was charged with 1.0 g (5.95 mmol) of 4-ethoxy-3-nitropyridine and 5.0 g (65 mmol) of ammonium acetate. The reaction mixture was heated at 120° C. to provide a homogeneous liquid. The progress of the reaction was followed by thin layer chromotography employing a 10:1 ethyl acetate:triethylamine solvent system. After 21/2 hours the reaction mixture was cooled and poured into water. The yellow precipitate was collected by filtration, washed with water and dried in vacuo at 60° C. over phosphorus pentoxide. A total of 620 mg of 3-nitro-4-aminopyridine was obtained and chromatographically verified by comparison to an authentic reference standard. Yield 75%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-3-nitropyridine
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Reactant of Route 6
4-Amino-3-nitropyridine

Citations

For This Compound
85
Citations
JW Clark-Lewis, RP Singh - Journal of the Chemical Society …, 1962 - pubs.rsc.org
… SJ4-Diaminopyridine (6.7 g., 80%) was obtained by catalytic hydrogenation of 4-amino-3nitropyridine (10 g.) in methanol over palladium, and it crystallised from water in needles, m. p. …
Number of citations: 20 pubs.rsc.org
PK Dubey, KS Chowdary, B Ramesh… - Synthetic …, 2010 - Taylor & Francis
… In an initial endeavor, a mixture of 4-amino-3-nitropyridine 4 with p-methoxy benzaldehyde … condensation of an aldehyde with 4-amino-3-nitropyridine to form the corresponding imine 5. …
Number of citations: 7 www.tandfonline.com
JM Bakke, H Svensen - Tetrahedron Letters, 2001 - Elsevier
3-Nitropyridine was reacted with ammonia or alkylamines and KMnO 4 under several different conditions. Substitutions in the para position to the nitro group were obtained with high …
Number of citations: 28 www.sciencedirect.com
NN Smolyar, YM Yutilov - Russian Journal of Organic Chemistry, 2009 - Springer
… The latter was also formed in the reaction of 4-amino-3nitropyridine with hydrazine hydrate [3]. A probable mechanism was proposed for the observed recyclization, and its details were …
Number of citations: 5 link.springer.com
JM Bakke - Pure and applied chemistry, 2003 - degruyter.com
… gave a mixture of 2-amino-5-nitropyridine (20a, relative amount 1), 2-amino-3nitropyridine (20b, relative amount 1.7), and 4-amino-3-nitropyridine (20c, relative amount 1.3) [28]. The …
Number of citations: 34 www.degruyter.com
JA Raust, S Goulay-Dufay, MD Le Hoang… - … of pharmaceutical and …, 2007 - Elsevier
… These data suggested that products 1a and 1b were the same product which is the 4-amino-3-nitropyridine (C 5 H 5 O 2 N 3 ). The developed chemical formula is given in Fig. 5. …
Number of citations: 34 www.sciencedirect.com
AN Vu, SP Garcia, JH Tran, AA Godoy… - Journal of Chemical …, 2023 - ACS Publications
… -nitroypyridine to 4-amino-3-nitropyridine in the presence … 4-amino-3-nitropyridine (Scheme 4). Since 4-methoxy-3-nitropyridine is more soluble in methanol than 4-amino-3-nitropyridine…
Number of citations: 3 pubs.acs.org
JJ Eatough, LS Fuller, RH Good… - Journal of the Chemical …, 1970 - pubs.rsc.org
… 4-Amino-3-nitropyridine l8 (1 g) was oxidised with sodium hypochlorite as in the previous example. Treatment of the reaction mixture as previously described gave an unidentified red …
Number of citations: 4 pubs.rsc.org
PK Dubey, KS Chowdary, B Ramesh, PVVP Reddy - Arkivoc, 2008 - arkat-usa.org
… Treatment of 8 with ammonium acetate gave the well-known25 4-amino-3-nitropyridine (9) which with benzyl chloride, under phase transfer catalytic (PTC) conditions, in the presence of …
Number of citations: 1 www.arkat-usa.org
C Zwart, JP Wibaut - Recueil des Travaux Chimiques des Pays …, 1955 - Wiley Online Library
… Through rearrangement in an acid medium, 4-nitraminopyridine is converted into 4-amino-3-nitropyridine 8 ) . With 3-nitraminopyridine this rearrangement could not be realized; this …
Number of citations: 23 onlinelibrary.wiley.com

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